

comparative analysis of internal oxidation vs powder metallurgy for AgCdO

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Compound of Interest

Compound Name: Silver-cadmium

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An Objective Comparison of Internal Oxidation and Powder Metallurgy for **Silver-Cadmium** Oxide (AgCdO) Electrical Contact Manufacturing

Introduction

Silver-cadmium oxide (AgCdO) composites are extensively utilized as electrical contact materials in a variety of low-voltage devices, including relays, switches, and circuit breakers. Their popularity stems from a desirable combination of high electrical and thermal conductivity, excellent resistance to arc erosion and welding, and low contact resistance.[1][2] The performance and reliability of AgCdO contacts are significantly influenced by their microstructure, particularly the size, shape, and distribution of the cadmium oxide (CdO) particles within the silver (Ag) matrix. The two predominant commercial methods for producing these materials are Internal Oxidation (IO) and Powder Metallurgy (PM).[1]

This guide provides a detailed comparative analysis of these two manufacturing techniques, supported by experimental data, to assist researchers and engineers in selecting the optimal method for their specific applications.

Manufacturing Process Methodologies

Internal Oxidation (IO)

The internal oxidation process involves the diffusion of oxygen into a solid **silver-cadmium** alloy. This is performed at an elevated temperature (typically 600-890°C) and under a specific oxygen pressure.[3] As oxygen diffuses into the alloy, it selectively reacts with the more

reactive cadmium to form fine precipitates of CdO dispersed within the silver matrix.[4] The process begins at the surface and progresses inward, often resulting in a gradient of CdO particle sizes, with finer particles near the surface and coarser particles deeper within the material.[5][6] The kinetics of this process generally follow a parabolic rate law, where the thickness of the oxidized layer is proportional to the square root of the oxidation time.[4]

Powder Metallurgy (PM)

The powder metallurgy route begins with the mechanical mixing of silver powder and cadmium oxide powder.[7] This mixture is then compacted under high pressure to form a "green" billet. The billet is subsequently sintered at a high temperature (below the melting point of silver) to bond the particles together and increase density.[8] The sintered billet can then be further processed by extrusion, rolling, or repressing to achieve the desired final shape and dimensions.[5][9] This method allows for precise control over the composition and can produce a more homogeneous and uniform distribution of CdO particles throughout the silver matrix.[1][9]

Comparative Analysis: Internal Oxidation vs. Powder Metallurgy

The choice between internal oxidation and powder metallurgy depends on the desired final properties of the AgCdO contact material. Each method imparts distinct microstructural and performance characteristics.

Property	Internal Oxidation (IO)	Powder Metallurgy (PM)	Key Considerations
CdO Distribution	Non-uniform; gradient of particle sizes (finer near the surface, coarser in the interior). [6]	Uniform and homogeneous distribution of CdO particles is achievable. [1]	Uniformity affects wear resistance and electrical properties. PM offers better control. [9]
CdO Particle Size	Varies with depth and oxidation parameters (temperature, time, pressure). [4] [5]	Controllable by selecting the initial powder sizes. Can produce fine or large grain CdO. [6]	Particle size influences hardness, ductility, and arc erosion characteristics.
Hardness	Hardness gradient; typically higher at the surface and decreases with depth.	Uniform hardness throughout the material.	A hard surface is good for wear resistance, but a gradient can affect forming operations.
Electrical Conductivity	Generally high; can be affected by the CdO gradient.	High and uniform. Typically in the range of 84% IACS for AgCdO10. [5]	PM provides more consistent electrical properties due to its uniform structure.
Contact Resistance	Low and stable.	Low and stable. A study measured an average of 2.74mΩ under specific test conditions. [10]	Both methods produce materials with low contact resistance suitable for switching applications.
Arc Erosion Resistance	Generally excellent. Some studies suggest IO materials have stronger anti-erosion properties. [11]	Good resistance to arc erosion. [5]	IO's fine surface particles can enhance resistance to arc damage.
Anti-Welding Properties	Good resistance to contact welding.	High resistance to contact welding, which	The uniform dispersion of CdO in PM materials is highly

		increases with CdO content.[5]	effective in preventing welding.
Backing/Bonding	Can produce a CdO-free AgCd alloy backing layer (10-30% of thickness) that is integrally bonded.[5] [6]	Often requires a separate silver backing layer (10-20% of thickness) to be added for brazing or welding.[6]	The integral backing layer in IO can offer a superior bond.
Process Complexity	Long processing times (hours to days) for oxidation.[4] Control of atmosphere is critical.	Multi-step process (mixing, pressing, sintering, extrusion). [8]	PM allows for more straightforward production of complex shapes.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare AgCdO materials.

Microstructural Analysis (SEM/EDS)

- Objective: To visualize the size, shape, and distribution of CdO particles and confirm elemental composition.
- Protocol:
 - A cross-section of the AgCdO sample is cut and mounted in an epoxy resin.
 - The mounted sample is ground using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
 - The ground sample is then polished using diamond paste suspensions (e.g., 6 μm , 3 μm , 1 μm) to achieve a mirror-like finish.
 - The polished sample is cleaned ultrasonically in ethanol and dried.

- The sample is placed in a Scanning Electron Microscope (SEM). Images are captured in backscattered electron (BSE) mode, which provides contrast based on atomic number (Ag appears bright, CdO appears dark).
- Energy Dispersive X-ray Spectroscopy (EDS) is used to perform elemental mapping and point analysis to confirm the composition of the phases observed.

Hardness Testing

- Objective: To measure the mechanical hardness of the material.
- Protocol:
 - The sample is prepared using the same metallographic polishing procedure as for SEM analysis.
 - A Vickers microhardness tester is used.[\[12\]](#)
 - A diamond indenter is pressed into the sample surface with a fixed load (e.g., 100g or HV0.1) for a specific dwell time (e.g., 10-15 seconds).
 - The lengths of the two diagonals of the resulting indentation are measured using the microscope attached to the tester.
 - The Vickers Hardness number (HV) is calculated based on the load and the average diagonal length. For IO samples, measurements are taken at various depths from the surface to map the hardness gradient.

Electrical Conductivity Measurement

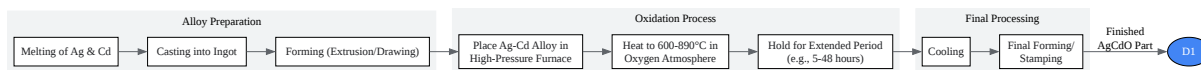
- Objective: To determine the electrical conductivity of the composite material.
- Protocol:
 - An eddy current instrument is used for non-destructive measurement.[\[12\]](#)
 - The instrument is calibrated using standards of known conductivity.

- The probe of the instrument is placed flat on the surface of the AgCdO sample.
- The instrument induces eddy currents in the material and measures the impedance, which is correlated to the electrical conductivity.
- The reading is typically given in % IACS (International Annealed Copper Standard). Multiple readings are taken and averaged.

Arc Erosion and Contact Resistance Testing

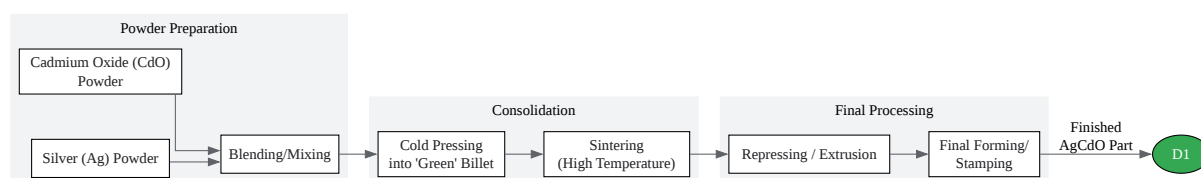
- Objective: To simulate the electrical life of the contact and measure its resistance to erosion and changes in contact resistance over time.
- Protocol:
 - The AgCdO contacts are mounted in a specialized electrical contact simulation testing machine.
 - The test is run under a specific electrical load (e.g., voltage, current, resistive or inductive load) and mechanical conditions (e.g., contact force, opening/closing speed).
 - The contacts are subjected to a large number of make-and-break cycles (e.g., 50,000 cycles).
 - Contact resistance is measured periodically throughout the test.[\[10\]](#)
 - Material loss due to arc erosion is determined by weighing the contacts before and after the test using a high-precision balance.
 - The surface of the contacts is examined post-test using SEM to analyze the erosion mechanisms.[\[10\]](#)

Visualization of Manufacturing Workflows



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Caption: Workflow for the Internal Oxidation (IO) process.



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